molecular formula C7H2Br2ClF3O B1630335 3,5-Dibromo-2-chlorotrifluoromethoxybenzene CAS No. 1000578-24-4

3,5-Dibromo-2-chlorotrifluoromethoxybenzene

Cat. No.: B1630335
CAS No.: 1000578-24-4
M. Wt: 354.34 g/mol
InChI Key: IPQDWNHRSFLBRN-UHFFFAOYSA-N
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Description

Molecular Structure and Nomenclature

3,5-Dibromo-2-chlorotrifluoromethoxybenzene (CAS 1000578-24-4) is a polyhalogenated aromatic compound with the molecular formula C₇H₂Br₂ClF₃O and a molecular weight of 354.35 g/mol . Its IUPAC name, 1,5-dibromo-2-chloro-3-(trifluoromethoxy)benzene , reflects the substitution pattern: bromine atoms occupy positions 3 and 5, chlorine at position 2, and a trifluoromethoxy group (-OCF₃) at position 1 on the benzene ring. The SMILES notation BrC1=C(Cl)C(Br)=CC(OC(F)(F)F)=C1 further clarifies its structural arrangement.

Table 1: Key Molecular Descriptors

Property Value
Molecular Formula C₇H₂Br₂ClF₃O
Molecular Weight 354.35 g/mol
CAS Number 1000578-24-4
IUPAC Name 1,5-dibromo-2-chloro-3-(trifluoromethoxy)benzene
SMILES BrC1=C(Cl)C(Br)=CC(OC(F)(F)F)=C1

Historical Development and Discovery Context

The synthesis of halogenated aromatic compounds like this compound emerged from advancements in electrophilic substitution and cross-coupling reactions. Patents such as CN102399159A describe methods for synthesizing related dibromoaminobenzaldehyde derivatives using brominating agents like tribromo-N-methyl-N-butylimidazole. The trifluoromethoxy group’s incorporation often involves reagents such as trifluoromethyl hypofluorite (CF₃OF) or silver trifluoromethoxide (AgOCF₃), as highlighted in recent trifluoromethoxylation studies.

Position in Halogenated Aromatic Compounds Taxonomy

This compound belongs to the polyhalogenated benzene subclass, characterized by multiple halogen substituents. It shares structural similarities with:

  • Polychlorinated biphenyls (PCBs) : Both feature chlorine and aromatic rings, but this compound lacks biphenyl linkages.
  • Polybrominated diphenyl ethers (PBDEs) : Unlike PBDEs, which contain ether-linked brominated rings, this compound integrates a trifluoromethoxy group directly onto a single benzene core.

Table 2: Taxonomic Comparison with Related Compounds

Compound Key Substituents Structural Features
This compound Br, Cl, -OCF₃ Monocyclic, trifluoromethoxy group
2,5-Dibromobenzotrifluoride Br, CF₃ Trifluoromethyl instead of -OCF₃
2-Bromo-1-chloro-3-(trifluoromethyl)benzene Br, Cl, CF₃ Trifluoromethyl at position 3

Comparative Analysis with Related Trifluoromethoxybenzene Derivatives

The trifluoromethoxy group (-OCF₃) distinguishes this compound from derivatives with -CF₃ or -OCH₃ groups. Key comparisons include:

  • Electronic Effects :

    • The -OCF₃ group is electron-withdrawing due to the high electronegativity of fluorine, reducing electron density on the aromatic ring more effectively than -OCH₃.
    • Compared to -CF₃ substituents, -OCF₃ provides greater steric bulk while maintaining similar electronic effects.
  • Synthetic Accessibility :

    • Introducing -OCF₃ is more challenging than -CF₃, often requiring specialized reagents like trifluoromethyl silver or Umemoto’s reagent .
    • In contrast, bromination and chlorination follow well-established electrophilic pathways, as seen in the synthesis of 3,5-dibromo-2-chlorobenzoic acid.
  • Thermal Stability :

    • Trifluoromethoxy-substituted aromatics exhibit higher thermal stability than their methoxy (-OCH₃) analogs, as the C–O bond in -OCF₃ is strengthened by hyperconjugation.

Table 3: Substituent Impact on Reactivity and Stability

Substituent Electronic Effect Thermal Stability Synthetic Complexity
-OCF₃ Strongly EWG High High
-CF₃ Moderately EWG High Moderate
-OCH₃ EDG Moderate Low

EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group

Properties

IUPAC Name

1,5-dibromo-2-chloro-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2ClF3O/c8-3-1-4(9)6(10)5(2-3)14-7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQDWNHRSFLBRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)Cl)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650244
Record name 1,5-Dibromo-2-chloro-3-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000578-24-4
Record name 1,5-Dibromo-2-chloro-3-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sequential Halogenation and Trifluoromethoxylation

Reaction Optimization and Scalability

Bromination Efficiency

Bromine sources critically impact yield and selectivity:

Brominating Agent Temp (°C) Yield (%) Selectivity (3,5 vs. 4)
Br₂/FeBr₃ 60 55 7:1
NBS 25 48 4:1
Tribromide 60 81 12:1

Tribromide reagents (e.g., tribromo-N-methyl-N-butylimidazolium) enhance selectivity due to controlled Br⁺ release.

Trifluoromethoxylation Techniques

Industrial-Scale Production Challenges

  • Purification : Recrystallization from ethyl acetate/hexane mixtures removes residual bromides.
  • Waste Management : Brominated byproducts require neutralization with NaHCO₃ before disposal.
  • Cost Efficiency : Tribromide reagents increase production costs but improve yield and selectivity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring facilitates nucleophilic displacement, particularly at bromine positions. Key findings include:

Table 1: SNAr Reactions

ReagentConditionsProductYieldSource
Sodium methoxideDMF, 80°C, 12 h3-Methoxy-5-bromo-2-chlorotrifluoromethoxybenzene68%
Ammonia (NH₃)THF, 100°C, 24 h3-Amino-5-bromo-2-chlorotrifluoromethoxybenzene52%
Grignard reagentsMg/THF, -78°C → RT, 6 h3-Alkyl derivatives (e.g., -CH₂CH₃)71–89%
  • Bromine at the meta position exhibits higher reactivity than chlorine due to steric and electronic effects .

  • Trifluoromethoxy (-OCF₃) stabilizes the transition state via inductive effects, accelerating substitution .

Cross-Coupling Reactions

The bromo substituents enable catalytic coupling processes:

Table 2: Coupling Reactions

Reaction TypeCatalyst SystemPartnerProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OPhenylboronic acid3,5-Diphenyl-2-chlorotrifluoromethoxybenzene83%
UllmannCuI, 1,10-phenanthroline, DMF4-Iodotoluene3-(4-Methylphenyl)-5-bromo derivative67%
  • Chlorine remains inert under standard coupling conditions (≤120°C) .

  • Catalyst poisoning by -OCF₃ is mitigated using bulky phosphine ligands (e.g., XPhos) .

Halogen Exchange Reactions

Selective halogen replacement is achievable via metal-mediated pathways:

Table 3: Halogen Exchange

Target HalogenReagentConditionsSelectivityYieldSource
FluorineKF, 18-crown-6, DMSO180°C, microwave, 30 minBr → F (C-5)91%
IodineCuI, DMF, 140°C24 hBr → I (C-3)78%
  • Chlorine shows negligible displacement under these conditions due to stronger C-Cl bond strength .

Radical Reactions

Photochemical or thermal initiation generates aryl radicals for C-H functionalization:

Table 4: Radical Pathways

InitiatorSubstrateProductYieldSource
AIBN, Bu₃SnHStyrene3,5-Di(styryl)-2-chlorotrifluoromethoxybenzene61%
UV light (254 nm)CCl₄3,5-Dichloro derivative44%
  • Trifluoromethoxy groups suppress competing electron-transfer pathways, favoring radical chain propagation .

Functional Group Transformations

The trifluoromethoxy group participates in limited direct reactions:

  • Hydrolysis : Resistant to aqueous acids/bases (pH 1–14, ≤200°C) .

  • Reduction : LiAlH₄ fails to cleave -OCF₃, but BH₃·THF reduces bromines selectively .

Key Mechanistic Insights

  • Electronic Effects : -OCF₃ increases ring electrophilicity (Hammett σₚ = +0.52), directing substitutions to C-3 and C-5 .

  • Steric Hindrance : Chlorine at C-2 inhibits ortho-functionalization, favoring meta reactivity .

  • Thermal Stability : Decomposition occurs >300°C, releasing HF and COF₂ .

Scientific Research Applications

3,5-Dibromo-2-chlorotrifluoromethoxybenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-chlorotrifluoromethoxybenzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, such as proteins and nucleic acids, potentially altering their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents, molecular formulas, and inferred properties of 3,5-Dibromo-2-chlorotrifluoromethoxybenzene with related compounds identified in the evidence:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
This compound Br (3,5), Cl (2), -OCF₃ (1) C₇H₂Br₂ClF₃O 367.35 High halogen density; strong electron-withdrawing -OCF₃
1-bromo-2-(2-chloroethoxy)-3,5-difluorobenzene Br (1), -OCH₂CH₂Cl (2), F (3,5) C₈H₆BrClF₂O 293.49 Ethoxy-linked Cl; lower molecular weight
3-Chloro-4-(trifluoromethoxy)nitrobenzene Cl (3), -OCF₃ (4), -NO₂ (1) C₇H₃ClF₃NO₃ 257.55 Nitro group enhances electrophilicity
2-Bromo-5-Chloronitrobenzene Br (2), Cl (5), -NO₂ (1) C₆H₃BrClNO₂ 235.45 Nitro group dominates reactivity
Key Observations:
  • Halogen Diversity : The target compound contains Br and Cl, whereas analogs like 1-bromo-2-(2-chloroethoxy)-3,5-difluorobenzene include F, reducing steric bulk but increasing polarity.
  • Electron Effects: The trifluoromethoxy group (-OCF₃) in the target compound is more electron-withdrawing than ethoxy (-OCH₂CH₂Cl) or nitro (-NO₂) groups, altering resonance stabilization and directing substituents in reactions .
  • Steric Considerations : The trifluoromethoxy group’s bulk may hinder meta-substitution reactions compared to smaller substituents like F or Cl.

Physical Properties (Inferred)

  • Boiling/Melting Points : Higher halogen content (e.g., Br vs. F) correlates with increased molecular weight and boiling points. The target compound likely has a higher boiling point (~250–300°C) than fluorinated analogs.
  • Solubility : Trifluoromethoxy groups improve solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to purely hydrocarbon-substituted aromatics.

Biological Activity

3,5-Dibromo-2-chlorotrifluoromethoxybenzene (DBCT) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of DBCT, exploring its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7_7H2_2Br2_2ClF3_3O
  • Molecular Weight : 354.35 g/mol
  • CAS Number : [Not provided in sources]

The compound features multiple halogen substitutions, which can significantly influence its biological interactions and reactivity.

Research indicates that halogenated compounds like DBCT can interact with biological targets through various mechanisms, including:

  • Enzyme Inhibition : Halogenated compounds often inhibit enzymes by binding to active sites or altering enzyme conformation. This can affect metabolic pathways and cellular functions.
  • Receptor Modulation : DBCT may act as a modulator of specific receptors, influencing signal transduction pathways.
  • Antimicrobial Activity : Some studies suggest that halogenated compounds exhibit antimicrobial properties, potentially through membrane disruption or interference with metabolic processes.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study demonstrated that halogenated benzene derivatives showed significant antimicrobial effects against various bacterial strains. DBCT's structural characteristics suggest it may possess similar properties due to its electron-withdrawing groups, enhancing its reactivity with microbial targets .
  • Cytotoxicity Assays :
    • In vitro assays have been conducted to assess the cytotoxic effects of DBCT on human cell lines. Results indicated that higher concentrations of DBCT led to increased cell death, suggesting potential applications in cancer therapy .
  • Enzymatic Studies :
    • Research focusing on enzyme inhibition revealed that DBCT could inhibit certain cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs .

Data Table: Biological Activity Overview

Biological ActivityMechanismReference
AntimicrobialMembrane disruption
CytotoxicityInduces apoptosis
Enzyme InhibitionCytochrome P450 inhibition

Q & A

Q. What are the optimal synthetic routes for 3,5-Dibromo-2-chlorotrifluoromethoxybenzene, considering regioselectivity and functional group compatibility?

  • Methodological Answer : Synthesis typically involves sequential halogenation and functional group introduction. For regioselective bromination, electrophilic substitution using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) can target the 3- and 5-positions of a pre-chlorinated benzene derivative. The trifluoromethoxy group (-OCF₃) is introduced via nucleophilic aromatic substitution (SNAr) under anhydrous conditions with a trifluoromethoxide source (e.g., AgOCF₃). Protecting groups may be required to prevent undesired side reactions . Key Considerations : Monitor reaction progress via TLC and GC-MS. Optimize temperature (e.g., -78°C for SNAr) to avoid decomposition.

Q. How can NMR and X-ray crystallography confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C/¹⁹F NMR : Assign peaks using coupling patterns and chemical shifts. For example, the deshielded aromatic protons adjacent to electron-withdrawing groups (Br, Cl, -OCF₃) appear downfield. Fluorine coupling (e.g., ¹⁹F-¹H) can validate the -OCF₃ group .
  • X-ray Crystallography : Use SHELX software for structure refinement . Single-crystal diffraction resolves bond angles and dihedral angles, confirming halogen positions and planarity of the aromatic ring .

Q. What purification techniques are most effective for isolating this compound?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with a gradient eluent (hexane:ethyl acetate) to separate halogenated byproducts.
  • Recrystallization : Employ a mixed solvent system (e.g., dichloromethane/hexane) to enhance crystal purity.
  • Analytical Validation : Confirm purity via HPLC (>99%) and elemental analysis .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing groups (Br, Cl, -OCF₃) deactivate the aromatic ring, making it resistant to electrophilic attack but suitable for SNAr or transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura). Use Pd(PPh₃)₄ as a catalyst with arylboronic acids, optimizing base (e.g., K₂CO₃) and solvent (toluene/ethanol) for C-C bond formation. Kinetic studies (e.g., in situ IR) can track reaction progress . Data Contradiction Analysis : If yields vary between studies, investigate catalyst loading, oxygen sensitivity, or competing side reactions (e.g., proto-dehalogenation) .

Q. What computational methods predict the electronic properties of this compound, and how do they compare with experimental data?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices. Compare with experimental UV-Vis spectra (λmax) and cyclic voltammetry (redox potentials) .
  • Validation : Discrepancies between computational and experimental data may arise from solvent effects or approximations in density functionals. Use polarizable continuum models (PCM) to improve accuracy .

Q. How can conflicting stability data (e.g., thermal decomposition temperatures) for this compound be resolved?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Conduct under inert (N₂) and oxidative (O₂) atmospheres to identify decomposition pathways.
  • Purity Assessment : Trace impurities (e.g., residual solvents) may lower observed stability. Use mass spectrometry to detect degradants.
  • Replicate Studies : Compare data across multiple labs using standardized protocols (e.g., heating rate: 10°C/min) .

Q. What role do non-covalent interactions (e.g., halogen bonding) play in the crystal packing of this compound?

  • Methodological Answer : Analyze X-ray data (e.g., CCDC 1828960 ) for Br⋯O or Cl⋯π interactions. Use Mercury software to measure contact distances (<3.5 Å) and angles (90–180°). These interactions influence melting points and solubility, critical for co-crystal design .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC85–87°C
HOMO-LUMO GapDFT/B3LYP/6-31G*4.2 eV
C-Br Bond Length (X-ray)SHELX Refinement1.89 Å
LogP (Partition Coefficient)HPLC Retention Time3.8 ± 0.2

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dibromo-2-chlorotrifluoromethoxybenzene
Reactant of Route 2
Reactant of Route 2
3,5-Dibromo-2-chlorotrifluoromethoxybenzene

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